Europium(III) nitrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Europium(III) nitrate hydrate is widely used as a dopant and is used in the preparation of europium-doped hafnium and europium doped gadolinium oxides . It is a highly water-soluble crystalline Europium source for uses compatible with nitrates and lower (acidic) pH .

Synthesis Analysis

This compound can be synthesized by dissolving europium (III) oxide (Eu2O3) in dilute nitric acid . It is also available commercially .Molecular Structure Analysis

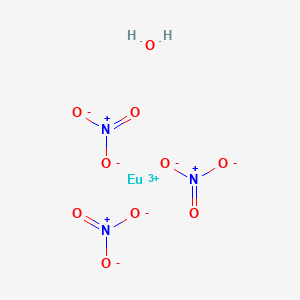

The molecular formula of this compound is EuN3O9 . The SMILES string representation is [Eu+3]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [O-] [N+] ( [O-])=O. [O-] [N+] ( [O-])=O. [O-] [N+] ( [O-])=O .Chemical Reactions Analysis

Europium(III) nitrate reacts with some ligands to form complexes . It also reacts with 1,3,5-trimesic acid, producing europium metal-organic framework, a coordination polymer, under hydrothermal conditions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water . The molecular weight of the anhydrous basis is 337.98 .Scientific Research Applications

Phyto-extraction Studies : Europium(III) nitrate has been investigated for its binding with alfalfa biomass, offering insights into phyto-extraction methods useful in nuclear waste management and potential cancer therapy applications. This research explores the binding efficiency and the functional groups involved in the binding process (Parsons et al., 2002).

Complex Formation with Nitrate and Chloride Ions : Studies on the complex formation of Europium(III) with nitrate and chloride ions provide essential data for understanding the stability constants of these complexes. Such information is crucial for applications in analytical chemistry and industrial rare-earth separation processes (Sekine et al., 1967).

Preparation and Spectroscopic Investigation : Research on europium(III) trinitrato complexes with macrocyclic ligands contributes to the development of new luminescent materials. These studies focus on the crystal structure and spectroscopic properties of these complexes (Bünzli et al., 1988).

NMR Studies of Complexation : Studies involving nuclear magnetic resonance spectroscopy of Europium(III) complexes offer insights into the electronic environment of Europium(III) ions. Such research is important for understanding the behavior of these ions in various solvents and can aid in developing new coordination compounds (Fratiello et al., 1996).

Density Functional Theory Studies : Computational studies using density functional theory have been conducted to understand the complex behaviors of Europium(III) with nitrate ions. This research is significant for theoretical modeling and predicting the properties of Europium(III) complexes in various environments (Xi et al., 2014).

Luminescence Spectroscopy : The speciation of Europium(III) ions in aqueous solutions has been probed using direct excitation luminescence spectroscopy. This technique is crucial for understanding the electronic transitions and luminescence properties of Europium(III), relevant in materials science and sensing applications (Andolina et al., 2009).

Electronic Energy Levels and Photophysical Properties : Investigations into the electronic energy levels and photophysical properties of Europium(III) complexes provide valuable insights for developing new luminescent materials. These studies are particularly important for applications in lighting and display technologies (Kofod et al., 2020).

Crystal Structure and Emission Spectrum Analysis : Research on the crystal structure and emission spectrum of Europium(III) complexes can lead to advances in luminescent material design, essential for optoelectronics and sensor applications (Bünzli et al., 1982).

Anion Sensing Sensitivity : Europium(III) complexes have been studied for their anion sensing capabilities, especially for recognizing nitrate ions. Such research is crucial for developing sensitive and selective sensors for environmental monitoring and analytical applications (Wang et al., 2012).

XPS Studies of Coordination Compounds : X-ray photoelectron spectroscopy (XPS) studies of Europium(III) coordination compounds provide detailed insights into the electronic structure of these compounds. This research is important for material characterization and understanding the interaction of Europium(III) with different ligands (Mercier et al., 2006).

Mechanism of Action

Target of Action

Europium(III) nitrate hydrate is primarily used as a dopant in the preparation of various materials . It is also used as a precursor to synthesize thin-film phosphors and in the fabrication of nanomaterials .

Mode of Action

This compound interacts with its targets by being incorporated into their structure during synthesis . For instance, it can react with anions and other Lewis bases to form complexes . An example of this is its reaction with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer .

Biochemical Pathways

The specific biochemical pathways affected by this compound are largely dependent on the material it is doping or the complexes it forms. For instance, when used in the synthesis of Y2O3:Eu3+ thin-film phosphors, it can affect the luminescent properties of the resulting material .

Pharmacokinetics

Its solubility in water can impact its distribution and availability in a given system.

Result of Action

The primary result of this compound’s action is the alteration of the properties of the materials it dopes or the complexes it forms . For instance, it can enhance the luminescent properties of materials, making them suitable for display applications and white light-emitting diodes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the hexahydrate form of the compound decomposes at a temperature of 65°C . Additionally, its solubility can be affected by the pH of the solution . It is also an oxidizing agent, and when mixed with hydrocarbons, it can form a flammable mixture .

Safety and Hazards

Europium(III) nitrate hydrate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and drowsiness and dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Europium(III) nitrate hydrate has been used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by sol-gel method for display applications . It has also been used as a dopant to prepare crystalline nanophosphors, which are suitable for bioimaging as they are hydrophilic in nature and white light-emitting diodes .

Biochemical Analysis

Biochemical Properties

Europium(III) nitrate hydrate is known to interact with various biomolecules. For instance, it reacts with anions and other Lewis bases to form complexes

Cellular Effects

These frameworks are employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Molecular Mechanism

At higher concentrations, the binding of nitrate to Europium(III) is observed . This compound reacts with anions and other Lewis bases to form complexes . For example, with 1,3,5- trimesic acid, europium metal-organic framework, a coordination polymer, under hydrothermal conditions .

Temporal Effects in Laboratory Settings

The hexahydrate of this compound shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . The thermal decomposition is a complex step-wise process .

Properties

IUPAC Name |

europium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)